12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one
Overview
Description
12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one is a complex organic compound with a unique molecular structure. . Its structure comprises multiple rings and functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one involves several steps. The synthetic routes typically include the formation of the spirocyclic core followed by the introduction of the propyl group and other functional groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are oxidized derivatives of the original compound.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one can be compared with other spirocyclic compounds, such as:
1,4-Dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one: This compound shares a similar core structure but lacks the propyl group, making it less versatile in certain applications.
Spirocyclic ketones: These compounds have a similar spirocyclic core but differ in their functional groups and overall reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
12-propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-2-8-16-9-7-15-13(12(16)17)3-5-14(6-4-13)18-10-11-19-14/h15H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUIUBWCLQCOJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC2(C1=O)CCC3(CC2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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